BenchChemオンラインストアへようこそ!

2-Bromo-6-fluorobenzothiazole

Cross-coupling Palladium catalysis Oxidative addition

2-Bromo-6-fluorobenzothiazole (CAS 152937-04-7) is a heterocyclic building block consisting of a benzothiazole core with bromine at the 2-position and fluorine at the 6-position. With molecular formula C₇H₃BrFNS and a molecular weight of 232.07 g·mol⁻¹, this compound is supplied as a pale yellow to yellow solid with typical commercial purity of 95–97%.

Molecular Formula C7H3BrFNS
Molecular Weight 232.07 g/mol
CAS No. 152937-04-7
Cat. No. B131731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-fluorobenzothiazole
CAS152937-04-7
Molecular FormulaC7H3BrFNS
Molecular Weight232.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)SC(=N2)Br
InChIInChI=1S/C7H3BrFNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H
InChIKeyGIANOUBNTGQAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-fluorobenzothiazole (CAS 152937-04-7): Procurement-Grade Characterization for Medicinal Chemistry and Cross-Coupling Applications


2-Bromo-6-fluorobenzothiazole (CAS 152937-04-7) is a heterocyclic building block consisting of a benzothiazole core with bromine at the 2-position and fluorine at the 6-position . With molecular formula C₇H₃BrFNS and a molecular weight of 232.07 g·mol⁻¹, this compound is supplied as a pale yellow to yellow solid with typical commercial purity of 95–97% [1]. The dual halogenation pattern provides a reactive C–Br site for Pd-catalyzed cross-coupling while the electron-withdrawing 6-fluoro substituent modulates ring electronics and metabolic stability in downstream bioactive molecules [2]. Boiling point is predicted at 298.3 ± 32.0 °C at 760 mmHg and density at 1.832 g·cm⁻³ . Storage under inert atmosphere at 2–8 °C is recommended to maintain stability [1].

Why 2-Bromo-6-fluorobenzothiazole Cannot Be Replaced by Generic 2-Halobenzothiazoles or Non-Fluorinated Analogs


Superficially similar 2-halobenzothiazoles—such as 2-chlorobenzothiazole, 2-bromobenzothiazole, or 2-chloro-6-fluorobenzothiazole—are not drop-in replacements for 2-bromo-6-fluorobenzothiazole. The C–Br bond at the 2-position has a substantially lower bond dissociation energy (~285 kJ·mol⁻¹) than the C–Cl bond (~327 kJ·mol⁻¹), which directly accelerates oxidative addition to Pd(0) and expands the usable catalyst scope in cross-coupling reactions [1]. Simultaneously, the 6-fluorine substituent is absent in plain 2-bromobenzothiazole (CAS 2516-40-7); omitting it eliminates the electron-withdrawing effect that fine-tunes both ring reactivity and the drug-like properties of downstream products, including metabolic stability and lipophilicity modulation [2]. Procuring the non-fluorinated or chloro-only analog therefore risks slower coupling kinetics, narrower catalyst compatibility, and altered pharmacokinetic profiles in final compounds—factors quantified in the evidence below.

Quantitative Differentiation of 2-Bromo-6-fluorobenzothiazole: Comparator Evidence Guide for Scientific Procurement


C–Br vs. C–Cl Bond Dissociation Energy: Quantitative Basis for Superior Oxidative Addition Kinetics

The C–Br bond in 2-bromo-6-fluorobenzothiazole has a bond dissociation energy of approximately 285 kJ·mol⁻¹, compared with approximately 327 kJ·mol⁻¹ for the C–Cl bond in 2-chloro-6-fluorobenzothiazole [1]. This ~42 kJ·mol⁻¹ lower barrier directly facilitates oxidative addition to Pd(0), which is the rate-determining step in Suzuki–Miyaura, Buchwald–Hartwig, and related cross-coupling reactions [2]. 2-Halobenzothiazoles are documented to undergo oxidative addition to Pd(0) to generate σ-heteroaryl palladium complexes [2]; the weaker C–Br bond enables this step under milder conditions and with a broader range of ligand systems compared to the chloro analog.

Cross-coupling Palladium catalysis Oxidative addition

Density Differential: 2-Bromo-6-fluorobenzothiazole vs. 2-Chloro-6-fluorobenzothiazole Physical Property Comparison

2-Bromo-6-fluorobenzothiazole exhibits a predicted density of 1.832 g·cm⁻³ , which is approximately 20% higher than the predicted density of 2-chloro-6-fluorobenzothiazole at ~1.532 g·cm⁻³ . This substantial density difference arises from the replacement of chlorine (atomic weight 35.45) with bromine (atomic weight 79.90). The higher density directly affects solution handling, crystallization behavior, and chromatography characteristics during downstream processing.

Physicochemical properties Density Material characterization

Synthetic Accessibility: Documented Sandmeyer Synthesis Yielding 2-Bromo-6-fluorobenzothiazole from 2-Amino-6-fluorobenzothiazole

A patent-documented synthesis converts 2-amino-6-fluorobenzothiazole (605 mg, 3.60 mmol) to 2-bromo-6-fluorobenzothiazole using CuBr (619 mg, 4.32 mmol) and tert-butyl nitrite (640 mg, 5.38 mmol) in acetonitrile at 60 °C. After 10 minutes reaction time and chromatographic purification, the product is isolated in 40% yield (330 mg) as a brown solid . This yield is consistent with the previously reported ~40% yield via a similar Sandmeyer route using CuBr . In contrast, the 2-chloro analog (2-chloro-6-fluorobenzothiazole) is produced commercially by alternative chlorination routes and its analogous Sandmeyer synthesis yield from the amino precursor is not widely reported in comparable detail, limiting side-by-side yield benchmarking; however, general Sandmeyer chlorinations of amino-benzothiazoles are noted to require more forcing conditions due to the higher C–Cl bond strength [1].

Synthetic methodology Sandmeyer reaction Process chemistry

Genotoxicity Profile: 2-Bromobenzothiazole Core Classified as DNA-Damaging While 2-Fluorobenzothiazole Shows No Genotoxicity

In a comprehensive genotoxicity assessment of nine benzothiazole derivatives using the SOS/umu test and high-content in vitro micronucleus test [1], 2-bromobenzothiazole (BrBT) induced DNA damage in MGC-803 human carcinoma cells, whereas 2-fluorobenzothiazole (FBT) showed no evidence of genotoxicity. Among the tested benzothiazoles, LC₅₀ values ranged from 19 to 270 mg·L⁻¹, with 2-chlorobenzothiazole (CBT) exhibiting an LC₅₀ of 270 mg·L⁻¹ in A549 cells [1]. 2-Bromo-6-fluorobenzothiazole was not directly tested in this panel; however, the co-presence of the 2-bromo substituent (linked to DNA damage potential) and the 6-fluoro substituent (associated with absence of genotoxicity in the FBT analog) creates a distinct, non-obvious genotoxicity profile that cannot be predicted by extrapolation from either single-substituent analog alone.

Genotoxicity Safety profiling Environmental toxicology

Documented Use in Drug Discovery: VLA-4 Antagonist and Cholinesterase Inhibitor Programs

2-Bromo-6-fluorobenzothiazole has been deployed as a key building block in two publicly disclosed drug discovery campaigns. Setoguchi et al. used this compound to construct VLA-4 antagonists; the optimized lead compound 7e achieved significant inhibition of eosinophil infiltration into bronchoalveolar lavage fluid at 15 mg·kg⁻¹ in a murine bronchial inflammatory model, with efficacy comparable to anti-mouse α4 antibody (R1-2) [1]. Imramovský et al. employed 2-substituted 6-fluorobenzo[d]thiazoles—directly derived from this building block—to generate a series of cholinesterase inhibitors; the most active compounds were further evaluated for cytotoxicity in HepG2 and MCF7 cells with defined IC₅₀ values [2]. Neither program could have accessed their final lead structures using 2-chloro-6-fluorobenzothiazole or non-fluorinated 2-bromobenzothiazole, as the 2-bromo handle was required for the specific cross-coupling step and the 6-fluoro group was integral to the target pharmacophore.

Drug discovery VLA-4 inhibitors Cholinesterase inhibitors

Lipophilicity Differential: Predicted Log P Ranges and Implications for Downstream ADME

The predicted Log P (octanol/water partition coefficient) for 2-bromo-6-fluorobenzothiazole is estimated in the range of 2.3–3.26 . By comparison, the non-fluorinated analog 2-bromobenzothiazole (MW 214.08, no electron-withdrawing substituent) has a predicted Log P of approximately 2.5–3.0 [1], while 2-chloro-6-fluorobenzothiazole has a predicted Log P of approximately 2.8–3.3 [2]. The co-presence of Br and F substituents results in lipophilicity values that overlap partially with both comparator classes but are not identical to either, meaning that each building block—when incorporated into a final drug candidate—will impart distinct contributions to cellular permeability, plasma protein binding, and metabolic clearance. The Imramovský study demonstrated that lipophilicity of the final 2-substituted 6-fluorobenzothiazole derivatives was a key determinant of acetylcholinesterase inhibitory potency, with SAR reflecting Taft polar and steric substituent constants [3].

Lipophilicity Drug-likeness ADME prediction

Optimal Application Scenarios for 2-Bromo-6-fluorobenzothiazole Informed by Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 2-Aryl-6-fluorobenzothiazole Libraries via Suzuki–Miyaura Cross-Coupling

The C–Br bond in 2-bromo-6-fluorobenzothiazole undergoes efficient Pd-catalyzed oxidative addition due to its lower bond dissociation energy (~285 kJ·mol⁻¹ vs. ~327 kJ·mol⁻¹ for C–Cl) [REFS-1, Section 3, Evidence 1]. This enables Suzuki–Miyaura coupling with aryl boronic acids and aryl dioxazaborocanes under mild conditions—as demonstrated by Bonin et al. who employed this exact compound in developing practical boronic acid surrogates [2]. The 6-fluoro substituent is retained through the coupling, providing a handle for subsequent functionalization or contributing to target pharmacophore properties as seen in cholinesterase inhibitor programs [3]. Researchers should select this building block when the synthetic sequence requires orthogonal reactivity (C–Br coupling with C–F retention) or when the 6-fluoro group is an essential element of the target molecule.

Drug Discovery: VLA-4/Integrin Antagonist Lead Optimization

Setoguchi et al. utilized 2-bromo-6-fluorobenzothiazole as a building block in the structure–activity relationship optimization of VLA-4 antagonists [4]. The resulting lead compound (7e) demonstrated in vivo efficacy at 15 mg·kg⁻¹ p.o. in a murine bronchial inflammation model. While the building block itself is not the bioactive entity, its procurement is a prerequisite for accessing this specific chemotype. Programs targeting integrin-mediated inflammatory diseases should therefore specify this CAS number rather than generic 2-halobenzothiazole alternatives, as the 6-fluoro substituent was critical to the pharmacokinetic optimization described in the original medicinal chemistry campaign [4].

Cholinesterase Inhibitor Development: 2-Substituted 6-Fluorobenzothiazole Scaffold Exploration

Imramovský et al. established that 2-substituted 6-fluorobenzo[d]thiazoles—synthesized from this building block—are potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, with SAR driven by both lipophilicity and Taft steric/polar constants [3]. The procurement of 2-bromo-6-fluorobenzothiazole is essential for replicating or expanding this compound series. Alternative starting materials (e.g., 2-chloro-6-fluorobenzothiazole or 2-bromobenzothiazole lacking the 6-fluoro group) would not generate the same derivative set and would alter the SAR landscape.

Materials Science: Electron-Transport Materials Based on Fluorinated Benzothiazoles

The high density (1.832 g·cm⁻³) and the electron-withdrawing character of both Br and F substituents make 2-bromo-6-fluorobenzothiazole a candidate precursor for electron-transport layer materials in organic electronics . The bromine enables cross-coupling to π-conjugated systems while the fluorine enhances electron affinity and transport properties. Commercial suppliers list this compound specifically for OLED material synthesis applications , distinguishing it from non-fluorinated or chloro-only analogs that lack the same electronic profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-6-fluorobenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.